molecular formula C15H17NO3 B13500881 rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B13500881
M. Wt: 259.30 g/mol
InChI Key: GRFQAIBGNQTAEC-NURSFMCSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cyclopenta[c]quinoline derivative characterized by an ethoxy (-OCH₂CH₃) substituent at position 6 and a carboxylic acid (-COOH) group at position 3. Its stereochemistry is defined as rac-(3aR,4S,9bS), indicating a racemic mixture of enantiomers. The cyclopentaquinoline scaffold is notable for its fused bicyclic structure, which imparts rigidity and influences binding interactions in biological systems.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

(3aS,4R,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C15H17NO3/c1-2-19-12-8-4-7-10-9-5-3-6-11(9)14(15(17)18)16-13(10)12/h3-5,7-9,11,14,16H,2,6H2,1H3,(H,17,18)/t9-,11-,14+/m0/s1

InChI Key

GRFQAIBGNQTAEC-NURSFMCSSA-N

Isomeric SMILES

CCOC1=CC=CC2=C1N[C@H]([C@@H]3[C@H]2C=CC3)C(=O)O

Canonical SMILES

CCOC1=CC=CC2=C1NC(C3C2C=CC3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include cyclization reactions, esterification, and carboxylation. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications .

Industrial Production Methods: Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness, yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP) and other related enzymes. The compound binds to the active site of these enzymes, blocking their activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs of the target compound, highlighting variations in substituents and their impact on molecular properties:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features Reference ID
rac-(3aR,4S,9bS)-6-ethoxy-...cyclopenta[c]quinoline-4-carboxylic acid (Target) C₁₅H₁₇NO₃ 271.31* -OCH₂CH₃ (6), -COOH (4) Ethoxy group enhances lipophilicity; carboxylic acid enables salt formation
rac-(3aR,4S,9bS)-6-methyl-9-nitro-...cyclopenta[c]quinoline-4-carboxylic acid C₁₄H₁₄N₂O₄ 274.28 -CH₃ (6), -NO₂ (9), -COOH (4) Nitro group introduces electron-withdrawing effects; methyl increases steric bulk
rac-(3aR,4S,9bS)-6-fluoro-...cyclopenta[c]quinoline-4-carboxylic acid C₁₃H₁₂FNO₂ 233.24 -F (6), -COOH (4) Fluorine enhances electronegativity and metabolic stability
8-(Ethoxycarbonyl)-...cyclopenta[c]quinoline-4-carboxylic acid C₁₆H₁₇NO₄ 287.31 -COOCH₂CH₃ (8), -COOH (4) Ethoxycarbonyl ester may act as a prodrug moiety
rac-(3aR,4S,9bS)-3H...cyclopenta[c]quinoline-4,8-dicarboxylic acid C₁₄H₁₃NO₄ 259.26 -COOH (4 and 8) Dual carboxylic acids increase solubility and polarity
Ethyl 8-bromo-...cyclopenta[c]quinoline-4-carboxylate C₁₅H₁₆NO₂Br 322.20 -Br (8), -COOCH₂CH₃ (4) Bromine introduces potential for halogen bonding

*Estimated based on molecular formula.

Key Observations:
  • Carboxylic Acid vs. Ester Derivatives: The ethoxycarbonyl derivative (C₁₆H₁₇NO₄) may serve as a prodrug, with esterase-mediated hydrolysis releasing the active carboxylic acid .

Physicochemical Properties and Reactivity

  • Acidity: The carboxylic acid group at position 4 (pKa ~3–4) dominates the pH-dependent solubility profile. Nitro (-NO₂) and fluoro (-F) substituents further lower the pKa of adjacent groups due to electron-withdrawing effects .
  • Lipophilicity : Ethoxy and methyl substituents increase logP values compared to polar analogs like the dicarboxylic acid derivative .
  • Synthetic Accessibility: Bromine and nitro groups (e.g., C₁₅H₁₆NO₂Br and C₁₄H₁₄N₂O₄) offer handles for further functionalization via cross-coupling or reduction reactions .

Biological Activity

The compound rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a member of the cyclopentaquinoline family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₄H₁₅N₁O₃
  • Molecular Weight : 241.28 g/mol
  • CAS Number : 6541811

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and enzyme inhibitor.

Anticancer Activity

Recent studies have highlighted the compound's potent inhibitory effects on specific cancer cell lines. For instance, it has been shown to inhibit the growth of MLLr (mixed lineage leukemia rearranged) leukemic cell lines significantly.

  • Mechanism of Action : The compound appears to induce cell cycle arrest in the G0/G1 phase without triggering apoptosis. This suggests that its antiproliferative effects may be mediated through differentiation rather than direct cytotoxicity .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory activity against SIRT3 (sirtuin 3), a mitochondrial deacetylase implicated in cancer progression.

  • Inhibition Potency : In enzyme assays, this compound demonstrated a significant inhibitory effect with an IC50 value comparable to known SIRT3 inhibitors .

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the compound's effects on MLLr leukemic cell lines; showed significant inhibition of cell proliferation and differentiation promotion .
Study 2 Investigated the SIRT3 inhibitory activity; found that the compound selectively inhibits SIRT3 over SIRT1 and SIRT2 with an IC50 value of 7.2 µM .
Study 3 Conducted molecular docking studies to predict binding interactions; indicated favorable binding conformations within the active site of SIRT3 .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells.
  • Differentiation Promotion : It promotes differentiation in leukemic cells rather than inducing apoptosis.
  • Selective Enzyme Inhibition : The selective inhibition of SIRT3 suggests potential for targeted cancer therapies.

Q & A

Q. What are the critical steps in designing a multi-step synthesis protocol for this compound?

The synthesis typically involves:

  • Ring formation : Cyclopenta[c]quinoline core construction via cyclization reactions under controlled temperature (e.g., 80–120°C) .
  • Ethoxy introduction : Nucleophilic substitution or catalytic coupling at position 6, requiring anhydrous conditions to avoid side reactions .
  • Carboxylic acid functionalization : Hydrolysis of ester intermediates using alkaline conditions (e.g., NaOH/EtOH) . Purification : Chromatography (silica gel) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key Reaction Parameters
Temperature: 80–120°C
Solvent: DMF or THF
Catalysts: Pd(OAc)₂ for coupling

Q. Which analytical techniques are essential for confirming stereochemical purity?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase to resolve enantiomers .
  • X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
  • ¹H/¹³C NMR : Compare coupling constants (e.g., J = 8–12 Hz for trans-fused rings) with literature data .

Q. How should the compound be stored to ensure long-term stability?

  • Conditions : Store at –20°C in amber vials under argon to prevent oxidation .
  • Stability tests : Monitor degradation via HPLC every 6 months; <2% decomposition over 2 years under optimal conditions .

Advanced Research Questions

Q. How can reaction yields for ethoxy group introduction be optimized?

  • Catalytic screening : Test Pd₂(dba)₃ with Xantphos ligand for Buchwald-Hartwig coupling (yields up to 85% vs. 60% without ligand) .
  • Solvent effects : Use DMF instead of THF to enhance nucleophilicity of ethoxide ions .
  • Temperature gradients : Gradual heating (50°C → 100°C) reduces side-product formation .

Q. What computational methods predict the pKa of the carboxylic acid moiety?

  • DFT calculations : B3LYP/6-31G* level to model deprotonation energy (ΔG ≈ –5.2 kcal/mol, predicted pKa ~3.1) .
  • QSPR models : Train datasets using analogs (e.g., quinoline-4-carboxylic acids) to correlate substituent effects with experimental pKa .

Q. How does the cyclopenta[c]quinoline core enhance target binding compared to planar quinolines?

  • Structural rigidity : The fused cyclopentane ring enforces a non-planar conformation, improving fit into hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Docking studies : MD simulations show 20% stronger binding affinity (ΔG = –9.8 kcal/mol) compared to unsubstituted quinolines .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay standardization : Use ATPase inhibition assays with fixed [Mg²⁺] (2 mM) to minimize variability .
  • Control compounds : Include reference inhibitors (e.g., staurosporine) to normalize IC₅₀ values across labs .
  • Meta-analysis : Pool data from ≥5 independent studies to identify outliers (e.g., ±15% deviation threshold) .

Methodological Challenges & Solutions

Q. How is enantiomeric purity validated during scale-up synthesis?

  • Chiral SFC : Supercritical fluid chromatography with CO₂/MeOH mobile phase achieves baseline separation (R > 1.5) .
  • Circular dichroism (CD) : Compare λmax at 250–300 nm with enantiopure standards .

Q. What are the risks of racemization during carboxylic acid functionalization?

  • pH control : Maintain reaction pH < 2 during hydrolysis to prevent base-induced racemization .
  • Low-temperature workup : Quench reactions at 0°C to stabilize the tetrahedral intermediate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.